molecular formula C9H14N4O2 B592152 tert-Butyl (5-aminopyrazin-2-yl)carbamate CAS No. 920313-67-3

tert-Butyl (5-aminopyrazin-2-yl)carbamate

Cat. No.: B592152
CAS No.: 920313-67-3
M. Wt: 210.237
InChI Key: YOCMOBHWAUFCMT-UHFFFAOYSA-N
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Description

tert-Butyl (5-aminopyrazin-2-yl)carbamate: is a chemical compound with the molecular formula C9H14N4O2 and a molecular weight of 210.23 g/mol . It is a heterocyclic building block used in various chemical syntheses and research applications. The compound is characterized by the presence of a tert-butyl group, an aminopyrazine ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-aminopyrazin-2-yl)carbamate typically involves the reaction of 5-aminopyrazine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:

5-aminopyrazine-2-carboxylic acid+tert-butyl chloroformatetert-Butyl (5-aminopyrazin-2-yl)carbamate\text{5-aminopyrazine-2-carboxylic acid} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 5-aminopyrazine-2-carboxylic acid+tert-butyl chloroformate→tert-Butyl (5-aminopyrazin-2-yl)carbamate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-aminopyrazin-2-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields 5-aminopyrazine and tert-butanol.

Scientific Research Applications

tert-Butyl (5-aminopyrazin-2-yl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (5-aminopyrazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the aminopyrazine ring.

    tert-Butyl (5-aminopyridin-2-yl)carbamate: Contains a pyridine ring instead of a pyrazine ring.

    tert-Butyl N-(2-aminoethyl)carbamate: Features an aminoethyl group instead of an aminopyrazine ring.

Uniqueness

tert-Butyl (5-aminopyrazin-2-yl)carbamate is unique due to the presence of the aminopyrazine ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(5-aminopyrazin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H2,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCMOBHWAUFCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727357
Record name tert-Butyl (5-aminopyrazin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920313-67-3
Record name tert-Butyl (5-aminopyrazin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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